In-Depth Technical Guide to the Chemical Properties of 2,6-Diethyl-N-(2-propoxyethyl)aniline
In-Depth Technical Guide to the Chemical Properties of 2,6-Diethyl-N-(2-propoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diethyl-N-(2-propoxyethyl)aniline is an organic compound with the chemical formula C15H25NO.[1][2][3] It is a substituted aniline (B41778) that is of significant interest in various industrial and research applications. Primarily, it serves as a key intermediate in the synthesis of the chloroacetamide herbicide, pretilachlor (B132322), which is widely used in agriculture for the control of grassy weeds in rice crops.[3] Beyond its role in agrochemicals, this compound also finds utility in the manufacturing of dyes and has been explored as an antiknock agent in gasoline.[4] Its molecular structure, featuring a sterically hindered aniline nitrogen, imparts unique chemical properties that are valuable in organic synthesis.
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Diethyl-N-(2-propoxyethyl)aniline, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological relevance.
Chemical and Physical Properties
2,6-Diethyl-N-(2-propoxyethyl)aniline is a light yellow, transparent liquid at room temperature.[3][4] It is characterized by its poor solubility in water but good solubility in organic solvents such as toluene (B28343) and benzene.[4] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2,6-diethyl-N-(2-propoxyethyl)aniline | [2] |
| CAS Number | 61874-13-3 | [2] |
| Molecular Formula | C15H25NO | [1][2][3] |
| Molecular Weight | 235.37 g/mol | [1] |
| Appearance | Light yellow transparent liquid | [3][4] |
| Boiling Point | 352 °C | [3][5] |
| Density | 0.953 g/cm³ | [5] |
| Flash Point | 150 °C | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents like toluene and benzene. | [4] |
Synthesis Protocols
The synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline is primarily achieved through the N-alkylation of 2,6-diethylaniline (B152787). Several methods have been reported, with variations in the alkylating agent, catalyst, and reaction conditions.
N-Alkylation using 2-Chloroethyl Propyl Ether
This method involves the direct alkylation of 2,6-diethylaniline with 2-chloroethyl propyl ether. To minimize the formation of the dialkylated byproduct, an excess of 2,6-diethylaniline is often employed.[6]
Experimental Protocol:
-
Reactants: 2,6-diethylaniline and 2-chloroethyl propyl ether.
-
Reaction Conditions: A molar ratio of 3:1 (2,6-diethylaniline to 2-chloro-1-ethoxypropane) is used. The reaction is carried out at a temperature of 170°C for 10 hours.[7]
-
Procedure: The reactants are heated under the specified conditions.
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated and purified using standard techniques such as distillation or column chromatography.
-
Yield: A product molar yield of 85.6% has been reported under these optimal conditions.[7]
A logical workflow for this synthesis is depicted below.
Caption: Synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline via N-alkylation.
Reductive Amination
An alternative and often more selective route is reductive amination. This "one-pot" method involves the reaction of 2,6-diethylaniline with 2-propoxyacetaldehyde (B13883488) in the presence of a reducing agent.[6]
Experimental Protocol:
-
Reactants: 2,6-diethylaniline and 2-propoxyacetaldehyde.
-
Catalyst and Reducing Agent: A Palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor is highly effective.[6]
-
Procedure: The reaction proceeds through the in-situ formation of an imine intermediate, which is immediately reduced to the target secondary amine. This method is noted for its mild reaction conditions, proceeding smoothly at room temperature, and offering high selectivity for the mono-alkylation product with excellent yields.[6]
The logical flow of the reductive amination process is illustrated below.
Caption: Reductive amination for the synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of 2,6-Diethyl-N-(2-propoxyethyl)aniline. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) |
| Aromatic CH | 6.6 - 7.1 (multiplet) |
| N-CH₂- | ~3.0 - 3.4 |
| O-CH₂- (propoxy) | ~3.4 - 3.6 |
| -CH₂- (propoxy) | ~1.5 - 1.7 |
| -CH₃ (propoxy) | ~0.9 |
| Ar-CH₂- | ~2.5 - 2.7 (quartet) |
| Ar-CH₂-CH₃ | ~1.1 - 1.3 (triplet) |
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-N | 140.0 - 142.0 |
| Aromatic C-CH₂CH₃ | 136.0 - 137.0 |
| Aromatic CH | 125.0 - 129.0 |
| N-CH₂- | ~45 - 50 |
| O-CH₂- (propoxy) | ~70 - 75 |
| -CH₂- (propoxy) | ~22 - 24 |
| -CH₃ (propoxy) | ~10 - 12 |
| Ar-CH₂- | ~24 - 26 |
| Ar-CH₂-CH₃ | ~13 - 15 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2,6-Diethyl-N-(2-propoxyethyl)aniline (MW = 235.37 g/mol ), the molecular ion peak [M]+ would be expected at m/z 235.
Expected Fragmentation Patterns:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines.[8][9]
-
Loss of Alkyl Groups: Fragmentation may involve the loss of the ethyl or propoxyethyl side chains.
A general workflow for the analytical characterization is presented below.
Caption: Workflow for the analytical characterization of the target compound.
Biological Activity and Signaling Pathways
There is a lack of direct studies on the biological activity and specific signaling pathways of 2,6-Diethyl-N-(2-propoxyethyl)aniline in the available scientific literature. Its primary biological relevance is derived from its role as a precursor to the herbicide pretilachlor.
Relationship to Pretilachlor and Mode of Action
Pretilachlor is a selective herbicide that acts by inhibiting the synthesis of very long-chain fatty acids in plants. This disruption of fatty acid metabolism interferes with cell division and growth, ultimately leading to the death of susceptible weeds. The biological activity of pretilachlor is therefore not directly attributed to the 2,6-Diethyl-N-(2-propoxyethyl)aniline moiety itself, but rather to the final chloroacetamide structure.
The logical relationship from the starting material to the biological effect of the final product is shown below.
Caption: The synthetic pathway to Pretilachlor and its biological mode of action.
Considerations for Drug Development
Aniline and its derivatives are common motifs in drug candidates; however, they can present challenges related to metabolic instability and potential toxicity.[10] The substitution pattern on the aniline ring and the nitrogen atom significantly influences the pharmacokinetic and toxicological properties of these compounds. The steric hindrance provided by the two ethyl groups at the ortho positions in 2,6-Diethyl-N-(2-propoxyethyl)aniline may affect its metabolic profile.[11] For drug development professionals, understanding the structure-activity and structure-toxicity relationships of substituted anilines is crucial for designing safer and more effective therapeutic agents.[12]
Safety and Handling
2,6-Diethyl-N-(2-propoxyethyl)aniline is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[7]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
First Aid:
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[7]
Conclusion
2,6-Diethyl-N-(2-propoxyethyl)aniline is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through robust and high-yielding methods such as N-alkylation and reductive amination. While its primary application is in the agrochemical industry, its structural features are of interest to researchers in organic synthesis and medicinal chemistry. A comprehensive understanding of its chemical behavior, coupled with appropriate safety protocols, is essential for its effective and safe utilization in research and development. Further studies are warranted to fully elucidate its toxicological profile and to explore any potential biological activities independent of its role as a herbicide precursor.
References
- 1. 2,6-Diethyl-N-(2-propoxyethyl)aniline | 61874-13-3 [chemicalbook.com]
- 2. 2,6-Diethyl-N-(2-propoxyethyl)aniline | C15H25NO | CID 19855320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 2,6-Diethyl-N-(2-propoxyethyl)aniline | 61874-13-3 [smolecule.com]
- 4. lookchem.com [lookchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2,6-Diethyl-N-(2-propoxyethyl)aniline | 61874-13-3 | Benchchem [benchchem.com]
- 7. aksci.com [aksci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. biopartner.co.uk [biopartner.co.uk]
- 11. Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
